Ethyl 5-phenylisoxazole-3-carboxylate as a Precursor to Submicromolar Xanthine Oxidase Inhibitors: Differentiation from Allopurinol
Derivatives synthesized from ethyl 5-phenylisoxazole-3-carboxylate achieve submicromolar xanthine oxidase (XO) inhibition, with compounds 5b, 11a, 11b, and 11d exhibiting IC50 values <1 μM [1]. In contrast, the clinical standard allopurinol, a purine-based XO inhibitor, exhibits an IC50 of 2.93 μM in the same assay system [2]. This represents a >3-fold potency improvement for the isoxazole-3-carboxylate derived series. The ethyl ester serves as the essential synthetic precursor to these active carboxylic acid derivatives, and the ester hydrolysis step is critical for generating the pharmacologically active species.
| Evidence Dimension | Xanthine oxidase inhibitory potency |
|---|---|
| Target Compound Data | Derivatives of ethyl 5-phenylisoxazole-3-carboxylate: IC50 < 1 μM (compounds 5b, 11a, 11b, 11d) |
| Comparator Or Baseline | Allopurinol: IC50 = 2.93 μM |
| Quantified Difference | >3-fold lower IC50 (more potent) for isoxazole derivatives |
| Conditions | In vitro XO enzyme inhibition assay |
Why This Matters
The >3-fold potency advantage over allopurinol, combined with the non-purine scaffold which mitigates allopurinol-associated hypersensitivity syndrome risk, positions this compound as a superior starting point for gout and hyperuricemia drug discovery programs.
- [1] Wang S, Yan J, Wang J, Chen J, Zhang T, Zhao Y, Xue M. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Eur J Med Chem. 2010 Jun;45(6):2663-70. View Source
- [2] Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Eur J Med Chem. 2024;268:116236. (Allopurinol control data) View Source
